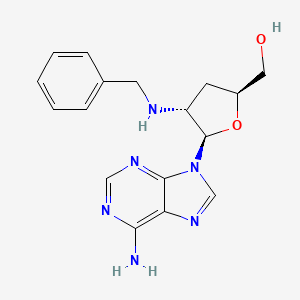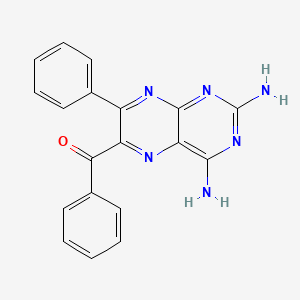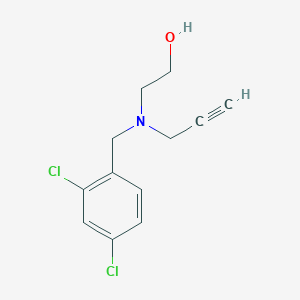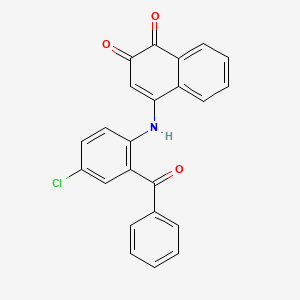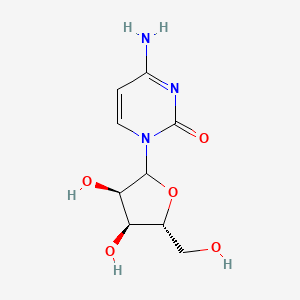
Hydrogen cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrogen cytidine is a nucleoside molecule formed when cytosine is attached to a ribose ring via a β-N1-glycosidic bond. It is a component of RNA and plays a crucial role in various biological processes, including the storage and transfer of genetic information .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrogen cytidine can be synthesized through a condensation reaction between a cytosine derivative and a ribose sugar. The reaction typically involves the use of tin tetrachloride as a catalyst . The process includes the following steps:
- Condensation of compound 6 and compound 7 in the presence of tin tetrachloride to generate compound 8.
- Removal of alpha-isomers and other reaction impurities to obtain the beta-isomers of compound 8.
- Deprotection reaction in the presence of an alcohol solvent, followed by a salt-forming reaction with hydrochloric acid to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness by using cheaper raw materials and efficient purification methods .
Chemical Reactions Analysis
Types of Reactions: Hydrogen cytidine undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of cytidine derivatives with additional oxygen atoms .
Scientific Research Applications
Hydrogen cytidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of nucleic acid analogs and other complex molecules.
Medicine: Used in the development of antiviral and anticancer drugs.
Mechanism of Action
Hydrogen cytidine exerts its effects by participating in the formation of RNA, where it pairs with guanine through hydrogen bonds. This pairing is crucial for the stability and function of RNA molecules . The mechanism involves the interaction of this compound with specific molecular targets, such as uridine-cytidine kinase 2, which plays a role in the phosphorylation of nucleosides .
Comparison with Similar Compounds
Cytosine: A pyrimidine base that pairs with guanine in DNA and RNA.
Uridine: A nucleoside formed when uracil is attached to a ribose ring.
Deoxycytidine: A nucleoside formed when cytosine is attached to a deoxyribose ring.
Uniqueness: Hydrogen cytidine is unique due to its specific role in RNA formation and its ability to undergo various chemical reactions that lead to the formation of diverse derivatives. Its applications in medicine and industry further highlight its significance compared to similar compounds .
Properties
Molecular Formula |
C9H13N3O5 |
|---|---|
Molecular Weight |
243.22 g/mol |
IUPAC Name |
4-amino-1-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O5/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7-,8?/m1/s1 |
InChI Key |
UHDGCWIWMRVCDJ-ZRTZXPPTSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



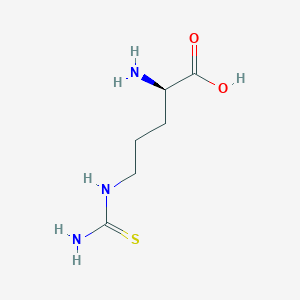
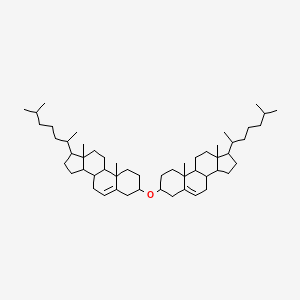
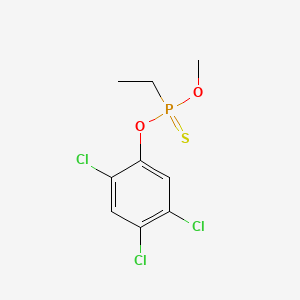
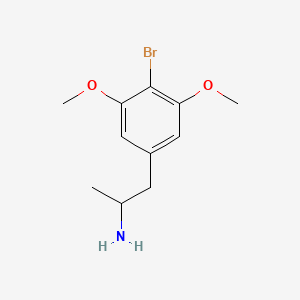

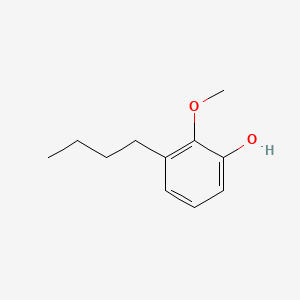
![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)

